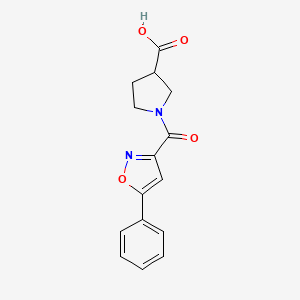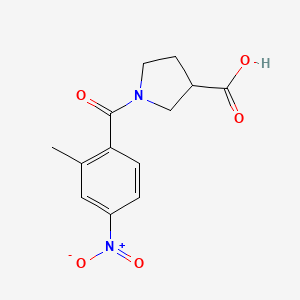![molecular formula C12H12BrNO3S B7569090 1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569090.png)
1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid, also known as BT-11, is a novel compound that has gained attention in recent years due to its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to work through multiple pathways. In neuroscience, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. In cancer research, 1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid has been found to inhibit the activity of certain enzymes and signaling pathways that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects, including improved cognitive function and memory, inhibition of cancer cell growth, and modulation of certain signaling pathways. It has also been found to have low toxicity and good tolerability in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid in lab experiments is its potential for use in multiple scientific research fields. It has also been found to have low toxicity and good tolerability in animal models, making it a safe compound to use in experiments. One limitation of using 1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on 1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to develop new derivatives of 1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid with improved efficacy and fewer side effects. Additionally, more studies are needed to investigate the potential use of 1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid in clinical trials for various diseases, including Alzheimer's disease and cancer.
In conclusion, 1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid is a novel compound with potential use in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid in scientific research.
Méthodes De Synthèse
1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid is synthesized through a multistep process involving the reaction of 5-bromothiophene-2-carboxylic acid with (E)-3-(dimethylamino)acryloyl chloride, followed by the reaction with pyrrolidine-3-carboxylic acid. The final product is purified through recrystallization to obtain 1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid.
Applications De Recherche Scientifique
1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid has been found to have potential in various scientific research fields, including neuroscience, cancer research, and drug development. In neuroscience, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cancer research, 1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid has been found to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells. In drug development, 1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Propriétés
IUPAC Name |
1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c13-10-3-1-9(18-10)2-4-11(15)14-6-5-8(7-14)12(16)17/h1-4,8H,5-7H2,(H,16,17)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSZNHPNQMOPFJ-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C=CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C(=O)O)C(=O)/C=C/C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7569009.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7569016.png)
![1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569023.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569025.png)
![N-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B7569030.png)

![1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569037.png)
![1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569045.png)
![1-[2-(2-Chloro-4-fluorophenoxy)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569058.png)
![1-[(2,4-Dimethylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569062.png)



![1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569088.png)